

Itopride N-Oxide (CAS 141996-98-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Itopride N-Oxide	
Cat. No.:	B601819	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itopride N-Oxide (CAS: 141996-98-7) is the primary and pharmacologically inactive metabolite of Itopride, a prokinetic agent used in the treatment of various gastrointestinal motility disorders.[1][2][3] This document provides a detailed technical overview of **Itopride N-Oxide**, encompassing its chemical properties, metabolic formation, and analytical characterization. It is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development, offering insights into its role in drug metabolism, impurity profiling, and stability studies. The information presented is compiled from peer-reviewed literature and technical data sheets, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

Itopride N-Oxide is an essential reference standard for the development and validation of analytical methods, impurity profiling, and stability testing of Itopride-based pharmaceutical products.[2][4] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	141996-98-7	
Molecular Formula	C20H26N2O5	-
Molecular Weight	374.43 g/mol	-
Monoisotopic Mass	374.184 g/mol	-
IUPAC Name	2-[4-[[(3,4- dimethoxybenzoyl)amino]meth yl]phenoxy]-N,N- dimethylethanamine oxide	
Synonyms	N-[[4-[2- (Dimethyloxidoamino)ethoxy]p henyl]methyl]-3,4- dimethoxybenzamide; Itopride Impurity B	_

Metabolism and Pharmacokinetics Metabolic Pathway

Itopride is extensively metabolized in the liver, with the primary pathway being N-oxidation of the dimethylamino group to form **Itopride N-Oxide**. This reaction is catalyzed by the Flavin-containing monooxygenase (FMO) enzyme system, specifically the FMO3 isoform in the adult human liver. Unlike many other prokinetic agents, the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, does not play a significant role in the metabolism of Itopride. This minimizes the risk of drug-drug interactions with CYP3A4 inhibitors.

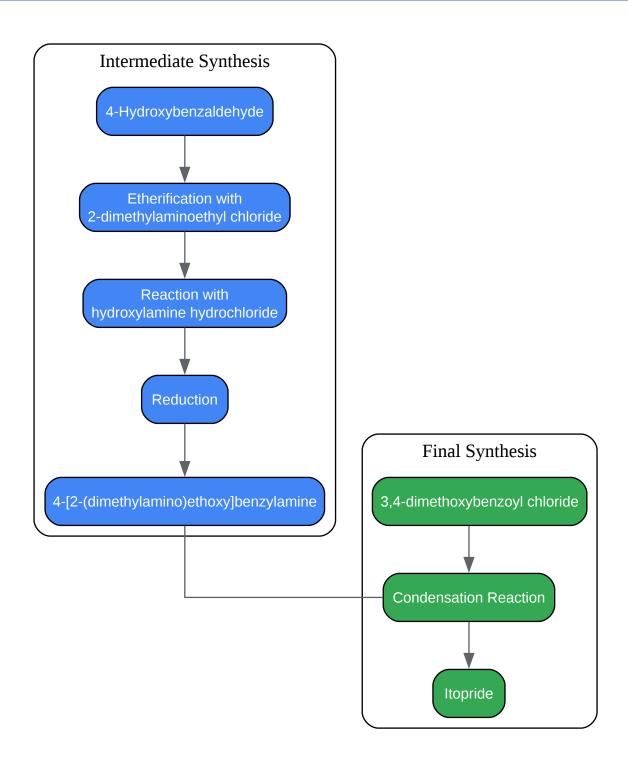
The metabolic conversion of Itopride to its N-oxide metabolite is the major route of elimination. Following oral administration of Itopride, a significant portion is excreted in the urine as **Itopride N-Oxide**.

Click to download full resolution via product page

Metabolic pathway of Itopride to Itopride N-Oxide.

Pharmacokinetic Data

The pharmacokinetics of Itopride and the formation of **Itopride N-Oxide** can be influenced by genetic polymorphisms in the FMO3 gene. Individuals with certain FMO3 genotypes may exhibit a slower metabolic conversion of Itopride, leading to higher plasma concentrations of the parent drug and lower concentrations of the N-oxide metabolite.


Parameter	Description	Value	Reference
Parent Drug	Itopride		
Tmax	Time to reach peak plasma concentration	~35 minutes	
t1/2	Elimination half-life	~6 hours	•
Metabolite	Itopride N-Oxide		•
Urinary Excretion	Percentage of oral Itopride dose excreted as N-oxide	75.4%	

Synthesis and Formation

While **Itopride N-Oxide** is primarily a metabolite, its chemical synthesis is crucial for its use as a reference standard. Detailed synthetic procedures for **Itopride N-Oxide** are not extensively published; however, it is generally prepared by the controlled oxidation of Itopride.

The synthesis of the parent compound, Itopride, typically involves the reaction of 4-[2-(dimethylamino)ethoxy]benzylamine with 3,4-dimethoxybenzoyl chloride. Various synthetic routes for the benzylamine intermediate have been described, often starting from 4-hydroxybenzaldehyde.

Click to download full resolution via product page

Generalized workflow for the synthesis of Itopride.

Analytical Methodologies

The identification and quantification of **Itopride N-Oxide** are critical for pharmacokinetic studies, stability testing, and quality control of Itopride formulations. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is widely used for the separation of Itopride from its metabolites and degradation products, including **Itopride N-Oxide**. Stability-indicating HPLC methods are essential for assessing the degradation of Itopride under various stress conditions.

Experimental Protocol: Stability-Indicating HPLC Method

- Objective: To separate Itopride from its degradation products, including Itopride N-Oxide.
- Instrumentation: A standard HPLC system equipped with a PDA detector.
- Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v). Isocratic elution is often sufficient.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 215 nm.
- Sample Preparation:
 - Prepare a stock solution of Itopride in a suitable solvent (e.g., methanol).
 - Subject the stock solution to forced degradation conditions (e.g., acid, base, oxidation, heat, photolysis) as per ICH guidelines.
 - Neutralize the stressed samples if necessary.
 - Dilute the samples to an appropriate concentration with the mobile phase.

- Inject the samples into the HPLC system.
- Data Analysis:
 - Identify the peaks corresponding to Itopride and Itopride N-Oxide by comparing their retention times with those of reference standards.
 - Assess the peak purity using the PDA detector.
 - Quantify the amount of Itopride and its degradation products.

Mass Spectrometry (MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation and sensitive quantification of **Itopride N-Oxide**. In positive ionization mode, **Itopride N-Oxide** typically forms a protonated molecule [M+H]⁺.

Compound	Monoisotopic Mass	Expected [M+H]+
Itopride	358.189 Da	~359.196
Itopride N-Oxide	374.184 Da	~375.191

Pharmacological Activity and Toxicology

Itopride N-Oxide is considered an inactive metabolite of Itopride. The prokinetic effects of Itopride are attributed to its dual mechanism of action as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.

Toxicological data specifically for **Itopride N-Oxide** is limited. However, a material safety data sheet for **Itopride N-Oxide** indicates a low order of acute toxicity (LD50/LC50 >10,000 mg/kg) and no reported carcinogenicity, teratogenicity, or reproductive effects. The product is intended for research and development use only.

Conclusion

Itopride N-Oxide is a key molecule in the study of the prokinetic drug Itopride. A thorough understanding of its formation, properties, and analytical determination is essential for drug

development professionals. Its primary role as an inactive metabolite makes it a critical component in pharmacokinetic and safety assessments of Itopride. The use of **Itopride N-Oxide** as a reference standard is indispensable for ensuring the quality, safety, and efficacy of Itopride-containing pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. jkscience.org [jkscience.org]
- 2. Itopride N-Oxide Reference Standard 141996-98-7 [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Itopride N-oxide for Pharmaceutical Innovation | Advent [adventchembio.com]
- To cite this document: BenchChem. [Itopride N-Oxide (CAS 141996-98-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601819#itopride-n-oxide-cas-number-141996-98-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com